1H-Inden-1-one, 3-(4-methoxyphenyl)-
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Overview
Description
1H-Inden-1-one, 3-(4-methoxyphenyl)- is an organic compound with the molecular formula C16H12O2. It is a derivative of indenone, featuring a methoxyphenyl group at the third position.
Preparation Methods
The synthesis of 1H-Inden-1-one, 3-(4-methoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-indanone in the presence of a base such as sodium hydroxide. The reaction conditions often include solvent-free microwave-assisted techniques to enhance efficiency and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and higher throughput.
Chemical Reactions Analysis
1H-Inden-1-one, 3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Inden-1-one, 3-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Inden-1-one, 3-(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes .
Comparison with Similar Compounds
1H-Inden-1-one, 3-(4-methoxyphenyl)- can be compared with other similar compounds such as:
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the methoxyphenyl group and has different chemical properties and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl): This compound features additional methoxy groups and a triazole ring, which may enhance its biological activities.
The uniqueness of 1H-Inden-1-one, 3-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
705255-91-0 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)inden-1-one |
InChI |
InChI=1S/C16H12O2/c1-18-12-8-6-11(7-9-12)15-10-16(17)14-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
ABYLEGXNLHXSHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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